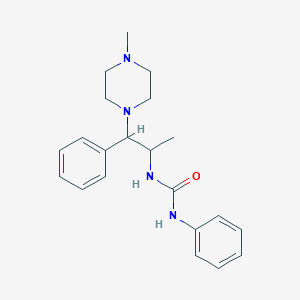

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3-12,17,20H,13-16H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWDNSMFAUWBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Urea Formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea has been studied for its pharmacological properties, particularly its interaction with alpha1-adrenergic receptors . These receptors are involved in smooth muscle contraction and blood pressure regulation. Compounds with similar structures show binding affinities ranging from 22 nm to 250 nm, indicating potential therapeutic applications in cardiovascular diseases .

Table 1: Binding Affinities of Related Compounds

| Compound Name | Binding Affinity (nM) | Target Receptor |

|---|---|---|

| Compound A | 22 | Alpha1-adrenergic |

| Compound B | 50 | Alpha1-adrenergic |

| Compound C | 250 | Alpha1-adrenergic |

Research indicates that this compound exhibits several biological activities, such as:

- Anti-inflammatory effects : Related compounds have shown the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- CNS effects : The piperazine component is associated with central nervous system activity, indicating possible applications in treating anxiety and depression-related disorders .

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | Modulation of cytokine production | Treatment of inflammatory diseases |

| CNS modulation | Interaction with neurotransmitter systems | Treatment of anxiety and depression |

| Smooth muscle contraction | Alpha1 receptor activation | Management of hypertension |

Study on Antifilarial Activity

A notable study evaluated the antifilarial properties of a compound structurally related to this compound against Brugia malayi. Results showed a 53.6% adulticidal effect at a dosage of 300 mg/kg over five days, highlighting its potential as a lead compound for developing new antifilarial drugs .

CNS Activity Assessment

Another investigation focused on the CNS effects of piperazine derivatives. The findings indicated that these derivatives could modulate neurotransmitter systems, suggesting their therapeutic potential in treating various neurological disorders .

Mechanism of Action

The mechanism of action of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines . Additionally, the compound may interact with receptors in the nervous system, resulting in analgesic effects .

Comparison with Similar Compounds

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea can be compared with other similar compounds, such as:

4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound also contains a piperazine moiety and has been studied for its anti-inflammatory and anti-nociceptive effects.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzoic acid: This compound is another piperazine derivative with potential anticancer activity.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity.

Biological Activity

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea is a synthetic compound classified within the urea derivatives. Its complex structure incorporates a piperazine ring, phenyl groups, and a urea moiety, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the piperazine ring is significant for its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit notable biological activities. These include:

- Inhibition of Equilibrative Nucleoside Transporters (ENTs) : Some studies have shown that related compounds can inhibit ENTs, which play crucial roles in nucleotide synthesis and adenosine regulation. Inhibiting these transporters can have implications for cancer therapy and other diseases .

- CNS Activity : The piperazine component is often associated with central nervous system effects, suggesting potential applications in treating neurological disorders .

Biological Activity

The compound has demonstrated various biological activities, which are summarized in the following table:

Study on Antifilarial Activity

One notable study evaluated the antifilarial properties of a compound structurally related to this compound against Brugia malayi. The results indicated that at a dosage of 300 mg/kg over five days, the compound demonstrated a 53.6% adulticidal effect and significant microfilaricidal activity, suggesting its potential as a lead compound for developing new antifilarial drugs .

CNS Activity Assessment

Another study investigated the CNS effects of piperazine derivatives. The findings highlighted that these derivatives could modulate neurotransmitter systems, indicating their potential therapeutic applications in treating anxiety and depression-related disorders .

Comparative Analysis

The unique combination of functional groups in this compound distinguishes it from other related compounds. Below is a comparative table highlighting structural features and biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylpiperazine | Contains a piperazine ring | CNS effects | Basic structure for many derivatives |

| m-Tolylurea | Urea derivative with methyl group | Potential herbicide | Simpler structure compared to target compound |

| 2-(4-Methylpiperazin-1-yl)-3-phenyloxypropanoic acid | Piperazine and phenolic structure | Anti-inflammatory properties | More complex due to additional functional groups |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions, especially distinguishing phenyl and piperazine protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation (e.g., C₂₃H₂₆N₄O requires exact mass 386.2098) .

- Chromatography: HPLC with UV detection to quantify impurities (<3%) and ensure batch consistency .

How can computational methods improve reaction design and yield optimization?

Q. Advanced

- Quantum Chemical Calculations: Tools like Gaussian or ORCA predict reaction pathways and transition states. For example, density functional theory (DFT) optimizes solvent effects and activation energies for piperazine coupling .

- Reaction Path Search: Algorithms narrow experimental conditions (e.g., pressure, solvent polarity) by simulating intermediates. ICReDD’s workflow integrates computation and experimental feedback to reduce trial-and-error .

How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Q. Advanced

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .

- Structural Analog Analysis: Compare with analogs (e.g., thiourea derivatives) to identify substituent effects. Crystallography or molecular docking (e.g., AutoDock Vina) clarifies binding modes .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Substituent Variation: Modify phenyl or piperazine groups to assess steric/electronic effects. For example, fluorinated phenyl rings enhance metabolic stability .

- Bioisosteric Replacement: Replace urea with thiourea or sulfonamide groups to evaluate potency shifts. Data from analogs in and suggest thiourea derivatives may improve solubility .

What methodologies identify biological targets and mechanisms of action?

Q. Advanced

- Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for serotonin/dopamine receptors .

- Transcriptomic Profiling: RNA-seq or CRISPR screens reveal downstream pathways. For neuroactive compounds, monitor cAMP/PKA signaling .

How can stability under physiological conditions be assessed?

Q. Basic

- pH Stability Tests: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Piperazine derivatives may degrade in acidic conditions .

- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

What in vitro/in vivo models are suitable for studying metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.